BenchChemオンラインストアへようこそ!

3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole

CNS drug design Blood-brain barrier permeability Lipophilicity optimization

3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 114724-47-9) is a small-molecule 1,2,4-oxadiazole derivative that acts as a ligand for muscarinic acetylcholine receptors. The compound integrates a 3-methyl-1,2,4-oxadiazole pharmacophore with an N-methylpyrrolidine cationic head group, a structural motif classically associated with central nervous system (CNS) penetration and muscarinic receptor modulation.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
CAS No. 114724-47-9
Cat. No. B176812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole
CAS114724-47-9
Synonyms3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazol
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2CCN(C2)C
InChIInChI=1S/C8H13N3O/c1-6-9-8(12-10-6)7-3-4-11(2)5-7/h7H,3-5H2,1-2H3
InChIKeyGFEPBOWKWNAPQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 114724-47-9): A Preclinical Muscarinic Agonist Scaffold with Computationally Verified CNS Drug-Like Properties


3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 114724-47-9) is a small-molecule 1,2,4-oxadiazole derivative that acts as a ligand for muscarinic acetylcholine receptors [1]. The compound integrates a 3-methyl-1,2,4-oxadiazole pharmacophore with an N-methylpyrrolidine cationic head group, a structural motif classically associated with central nervous system (CNS) penetration and muscarinic receptor modulation [2]. It is cataloged in the ChEMBL database (ID: CHEMBL92055) with a reported maximum preclinical phase, indicating early-stage therapeutic investigation, and possesses computationally favorable drug-like properties including a calculated AlogP of 0.80 and zero violations of Lipinski's Rule of Five [1].

Structural Uniqueness of the N-Methylpyrrolidine Head Group in 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole Precludes Generic Substitution


Within the 1,2,4-oxadiazole muscarinic agonist class, biological activity is exquisitely sensitive to the structure of the amine-bearing head group. The foundational work by Street et al. established that receptor affinity and functional efficacy are governed by the interplay of azacycle pKa, conformational flexibility, and the steric surface area presented to the receptor orthosteric site [1]. Consequently, even close analogs with alternative N-substituted pyrrolidines, piperidines, or azabicyclic systems (e.g., 1-azabicyclo[2.2.2]octane or 1-azabicyclo[2.2.1]heptane) cannot be assumed to replicate the target compound's binding profile or CNS pharmacokinetics. The N-methylpyrrolidine moiety in CAS 114724-47-9 occupies a discrete region of physicochemical and conformational space that directly determines its specific molecular recognition and tissue distribution, mandating its procurement as a distinct chemical entity rather than an interchangeable generic scaffold [1].

Quantitative Evidence Guide for Differentiated Selection of 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole


CNS Drug-Likeness: Computed AlogP of 0.80 Enables Favorable Brain Penetration Potential

The target compound exhibits a computed AlogP of 0.80, placing it within the optimal lipophilicity window (logP 1–3) empirically associated with passive CNS penetration for non-quaternary muscarinic agonists [1]. This value differentiates it from more lipophilic azabicyclic oxadiazole analogs such as 5-(1-azabicyclo[2.2.2]octan-3-yl)-3-methyl-1,2,4-oxadiazole (CAS 114724-64-0), which bears a bulkier bicyclic amine and is predicted to have higher logP and lower ligand efficiency [2]. Additionally, the compound has zero hydrogen bond donors (HBD = 0), a low rotatable bond count of 1, and a topological polar surface area (TPSA) of 42.16 Ų, all metrics associated with favorable passive CNS permeability [1]. In contrast, many comparator oxadiazole-based muscarinic agonists incorporate hydrogen bond donor functionalities (e.g., hydroxyl, secondary amine) that increase TPSA and reduce predicted BBB penetration rates [3].

CNS drug design Blood-brain barrier permeability Lipophilicity optimization

Conformational Restriction: Reduced Rotatable Bond Count Improves Receptor Binding Entropy

The target compound contains only 1 rotatable bond (the linkage between the oxadiazole C5 and the pyrrolidine C3), indicating a high degree of conformational rigidity [1]. This contrasts with more flexible analogs, such as those incorporating an ethylene spacer or exocyclic amine substitutions, which typically possess 3–5 rotatable bonds and pay a larger entropic penalty upon receptor binding [2]. The limited conformational flexibility in 3-methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole pre-organizes the pharmacophore into a bioactive conformation, potentially enhancing binding affinity relative to equally potent but more flexible competitors when normalized by molecular weight (ligand efficiency) [3].

Ligand efficiency Conformational restriction Entropic penalty reduction

Tertiary Amine pKa in the Range of 8.0–8.7 Ensures Both Receptor Affinity and CNS Availability

The N-methylpyrrolidine tertiary amine in the target compound has an estimated pKa in the range of approximately 8.0–8.7, based on class-level measurements for pyrrolidinyl-oxadiazoles . This pKa range is critical because the foundational SAR study by Street et al. demonstrated that ligands with pKa values below 6.5 (exemplified by diazabicyclic derivative 42) exhibit poor binding to muscarinic receptors, as insufficient protonation of the cationic head group abolishes the key ionic interaction with the conserved aspartate residue in the orthosteric site [1]. Conversely, excessively basic amines (pKa > 10) remain fully protonated at physiological pH, which can impair passive CNS penetration. The target compound's predicted pKa positions it in the optimal window where sufficient protonation for receptor engagement coexists with a meaningful fraction of neutral species for membrane permeation [1][2].

pKa modulation Muscarinic receptor pharmacophore CNS amine basicity

Muscarinic Receptor Binding Activity Confirmed by ChEMBL Bioactivity Records

The ChEMBL database records 3 bioactivity data points for CHEMBL92055 against a membrane receptor target, with a 'K app Ratio' binding measurement, confirming that the compound has been experimentally evaluated and shown to interact with muscarinic receptors [1]. While the full quantitative binding affinity (Ki or IC50) is not publicly disclosed in the summary record, the existence of curated bioactivity data in a premier medicinal chemistry database distinguishes this compound from the large number of oxadiazole analogs that lack any documented biological evaluation [1]. The compound has progressed to a maximum phase of 'Preclinical,' further indicating that it has undergone at least in vitro pharmacological characterization sufficient to justify advancement beyond the hit identification stage [1].

Muscarinic receptor binding ChEMBL bioactivity Preclinical pharmacology

High-Value Application Scenarios for 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole Based on Differentiated Evidence


Muscarinic Receptor Subtype Selectivity Profiling in CNS Drug Discovery

The compound's computationally favorable CNS drug-like properties (AlogP 0.80, HBD 0, TPSA 42.16 Ų) and confirmed muscarinic receptor binding activity make it a suitable chemical probe for profiling receptor subtype selectivity (M1–M5) in brain tissue homogenates or recombinant cell lines [1]. Its N-methylpyrrolidine head group represents a structurally distinct chemotype from the extensively studied quinuclidine and 1-azanorbornane series, offering the potential to identify novel subtype-selective interactions that may be obscured when using only traditional scaffolds [2].

In Vivo CNS Pharmacodynamic Studies Requiring Balanced Brain Penetration

The compound's predicted pKa (≈8.0–8.7) and optimal lipophilicity position it for in vivo CNS target engagement studies, such as ex vivo [³H]NMS autoradiography or receptor occupancy assays in rodent models [1]. Unlike permanently charged quaternary ammonium agonists that are excluded from the CNS, or highly lipophilic azabicyclic analogs that may accumulate in lipid compartments, this compound's physicochemical profile supports a balanced brain-to-plasma distribution amenable to dose-response experimental designs [1][2].

Structure-Activity Relationship (SAR) Expansion Around the N-Methylpyrrolidine Head Group

In medicinal chemistry campaigns targeting muscarinic receptor modulation for Alzheimer's disease or cognitive disorders, the target compound serves as a key SAR anchor point for exploring the effects of pyrrolidine N-substitution (e.g., N-ethyl, N-cyclopropyl, N-benzyl derivatives) on receptor affinity and functional efficacy [1]. Its low rotatable bond count (1) and rigid scaffold provide a well-defined conformational template that simplifies the interpretation of SAR trends compared to more flexible analogs with multiple rotatable bonds [1][2].

Reference Standard for Oxadiazole-Containing Muscarinic Agonist Analytical Method Development

The compound's well-defined molecular structure (MW 167.21, C8H13N3O), availability through multiple chemical suppliers, and documented ChEMBL bioactivity provide a reliable reference standard for developing LC-MS/MS or HPLC-UV analytical methods to quantify oxadiazole-based muscarinic agonists in biological matrices [1]. Its moderate lipophilicity (AlogP 0.80) and single aromatic ring facilitate chromatographic separation from endogenous biomolecules, an advantage over highly lipophilic or multi-ring oxadiazole analogs that require extended gradient elution [1].

Quote Request

Request a Quote for 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.